Methyl 5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl group, a carbamothioyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carbamothioyl Group: This step involves the reaction of the thiophene derivative with isothiocyanates under mild conditions to introduce the carbamothioyl group.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where the thiophene derivative reacts with a tetrahydrofuran-based reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: The compound’s electronic properties can influence the performance of organic electronic devices, such as transistors or solar cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with an amino group instead of the carbamothioyl group.
Tetrahydrofuran, 2-ethyl-5-methyl-: Similar tetrahydrofuran moiety but lacks the thiophene ring and carbamothioyl group.
Properties
IUPAC Name |
methyl 5-methyl-2-(oxolan-2-ylmethylcarbamothioylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-8-6-10(12(16)17-2)11(20-8)15-13(19)14-7-9-4-3-5-18-9/h6,9H,3-5,7H2,1-2H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWWHGMJYQPYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NCC2CCCO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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